molecular formula C15H23N3O3 B6471282 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640888-15-7

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6471282
CAS No.: 2640888-15-7
M. Wt: 293.36 g/mol
InChI Key: KRIDLUWCCHIRRK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2-oxazole ring, a morpholine ring, and a pyrrolidine ring. The 1,2-oxazole ring is a five-membered heterocyclic ring containing one oxygen atom, one nitrogen atom, and three carbon atoms . The morpholine ring is a six-membered ring with one oxygen atom and one nitrogen atom . The pyrrolidine ring is a five-membered ring containing one nitrogen atom and four carbon atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2-oxazole ring, possibly through a Van Leusen Oxazole Synthesis . This reaction involves the reaction of a tosylmethyl isocyanide (TosMIC) with an aldehyde or ketone to form the oxazole ring . The morpholine and pyrrolidine rings could be formed through various methods, including cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms in the molecule and the bonds between them. The presence of the heterocyclic rings would likely result in a rigid structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the functional groups present. The oxazole ring is known to undergo reactions such as direct arylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the heterocyclic rings could influence properties such as solubility and stability .

Properties

IUPAC Name

[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-11-13(12(2)21-16-11)9-17-7-8-20-14(10-17)15(19)18-5-3-4-6-18/h14H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIDLUWCCHIRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCOC(C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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